1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one
説明
The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one is a structurally complex molecule featuring a piperazine core linked to a pyrimidine ring and a thiazole moiety substituted with a trifluoromethylphenyl group. For instance, describes a method for synthesizing pyrimidinylpiperazine derivatives using sulfonyl chlorides and triethylamine in ethylene dichloride . This approach could be adapted for the target compound by substituting the sulfonyl chloride with a thiazole-containing reagent.
特性
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6OS/c21-20(22,23)14-3-1-4-15(11-14)26-19-27-16(13-31-19)12-17(30)28-7-9-29(10-8-28)18-24-5-2-6-25-18/h1-6,11,13H,7-10,12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBALWZRNHHQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist of the α2-adrenergic receptor. This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligands from eliciting a response. It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs, focusing on synthetic methods, substituent effects, and physicochemical properties.
Piperazine-Based Derivatives with Trifluoromethyl Groups
Compound RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one):
This analog replaces the pyrimidine and thiazole groups in the target compound with a thiophene ring and an extended alkyl chain. Its synthesis involves coupling a trifluoromethylphenyl-substituted piperazine with a thiophene-containing carboxylic acid using standard peptide coupling reagents (HOBt/TBTU) . The trifluoromethyl group enhances metabolic stability, a feature shared with the target compound.- 1-(4-Methylpiperazin-1-yl)-2-{[4-(trifluoromethyl)phenyl]amino}ethan-1-one (): This simpler derivative retains the trifluoromethylphenylamino and piperazine moieties but lacks the thiazole and pyrimidine rings. Its synthesis likely involves direct alkylation or amidation of the piperazine core. The absence of heterocyclic extensions may reduce binding affinity in biological systems compared to the target compound .
Thiazole-Containing Analogs
- The presence of a chromenone core and pyrazolopyrimidine highlights divergent pharmacological targeting (e.g., kinase inhibition vs. GPCR modulation). Its synthesis employs Suzuki-Miyaura coupling, differing from the target compound’s likely sulfonyl chloride coupling .
- 3-((Z)-[4-Oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl) Derivatives (): These compounds feature thiazolidinone rings conjugated to pyridopyrimidine systems. The thiazolidinone moiety introduces hydrogen-bonding capacity, which may enhance target engagement compared to the thiazole in the target compound. However, the lack of a piperazine linker reduces structural similarity .
Pyrimidine-Linked Derivatives
- MK42 (4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one): This compound substitutes the pyrimidine ring in the target compound with a trifluoromethylpyridine group.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): This hybrid compound combines pyrazolopyrimidine and thienopyrimidine systems. Though lacking a piperazine chain, its pyrimidine-rich structure suggests utility in nucleotide analog research, diverging from the target compound’s likely applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
